REACTION_CXSMILES
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O1CCCC1.[OH-].[Li+].C([O:10][C:11]([C:13]1[NH:14][C:15]2[C:20]([CH:21]=1)=[CH:19][C:18]([F:22])=[CH:17][C:16]=2[Br:23])=[O:12])C>O>[Br:23][C:16]1[CH:17]=[C:18]([F:22])[CH:19]=[C:20]2[C:15]=1[NH:14][C:13]([C:11]([OH:12])=[O:10])=[CH:21]2 |f:1.2|
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Name
|
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Quantity
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35.2 mL
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Type
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reactant
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Smiles
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O1CCCC1
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Name
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|
Quantity
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2.61 g
|
Type
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reactant
|
Smiles
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[OH-].[Li+]
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Name
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|
Quantity
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3.11 g
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Type
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reactant
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Smiles
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C(C)OC(=O)C=1NC2=C(C=C(C=C2C1)F)Br
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Name
|
|
Quantity
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23.5 mL
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Type
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solvent
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Smiles
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O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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mixed with a magnetic stirrer
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Type
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TEMPERATURE
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Details
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This mixture was refluxed for 1 hour
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Duration
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1 h
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Type
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CUSTOM
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Details
|
The THF was removed via rotary evaporator
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate
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Name
|
|
Type
|
|
Smiles
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BrC=1C=C(C=C2C=C(NC12)C(=O)O)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |